molecular formula C6H8N2O B1600622 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine CAS No. 253682-42-7

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B1600622
CAS No.: 253682-42-7
M. Wt: 124.14 g/mol
InChI Key: YIGDNAMSWMGZNW-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound known for its unique structure and significant biological activity.

Scientific Research Applications

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the aldol condensation of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, followed by base-mediated reactions . The reaction conditions often involve the use of lithium diisopropylamide (LDA) and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The process may start from readily available precursors like pyrrolidin-2-one and involve multiple steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Often employed to reduce double bonds or other reducible groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Mechanism of Action

The primary mechanism of action for 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with GABA receptors. It acts as a GABA receptor agonist, preferentially activating delta-subunit-containing GABA receptors (delta-GABA receptors). This activation leads to increased inhibitory neurotransmission, resulting in sedative and hypnotic effects .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine is unique due to its specific interaction with delta-GABA receptors, which distinguishes it from other GABA receptor modulators. This selectivity makes it a valuable compound for studying the role of these receptors in various physiological and pathological processes .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGDNAMSWMGZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440615
Record name 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253682-42-7
Record name 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine
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Reactant of Route 5
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 6
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine

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